Ammonium antimony tungsten oxide

Description

Contextualization within Complex Inorganic Oxides and Polyoxometalates

Ammonium (B1175870) antimony tungsten oxide is classified as a complex inorganic oxide, specifically belonging to the vast family of polyoxometalates (POMs). smolecule.com Polyoxometalates are large, discrete polyatomic anions composed of three or more transition metal oxyanions linked together by shared oxygen atoms, forming a closed, three-dimensional framework. wikipedia.org The metals in these structures are typically from Group 5 or 6, such as vanadium, molybdenum, or, in this case, tungsten, in their high oxidation states. wikipedia.org

The structure of ammonium antimony tungsten oxide is built upon a framework of tungsten-oxygen octahedra. smolecule.com It belongs to the heteropolytungstate sub-category, as it incorporates a different element, antimony (a p-block element), into the tungsten-oxide framework. britannica.com The ammonium ions (NH₄⁺) are present as counter-ions, balancing the negative charge of the antimonate-tungstate polyanion. smolecule.com The specific arrangement of the atoms can vary, leading to different structural motifs, such as the Keggin or Anderson-Evans structures, depending on the synthesis conditions. smolecule.com

Historical Development and Initial Research Trajectories of Related Systems

The journey to understanding this compound is rooted in the historical development of its constituent parts. Antimony and its compounds have been known since antiquity, used as cosmetics and in medicinal preparations. wikipedia.org The element tungsten, initially called "heavy stone," was identified as a new element in 1781 by Carl Wilhelm Scheele, who isolated tungstic acid. wikipedia.orgitia.info The industrial importance of tungsten began to be recognized in the mid-19th century with patents for the production of sodium tungstate (B81510) and tungsten-containing steels. itia.infotungsten.com

The field of polyoxometalate chemistry began to take shape in the early 20th century. The development of high-speed steels containing tungsten at the turn of the 20th century revolutionized engineering. itia.info The initial research into heteropolytungstates, which are polyoxometalates containing a heteroatom, paved the way for the creation of a vast array of compounds with diverse properties. britannica.com The ability to incorporate different elements into the tungstate framework led to the exploration of various combinations, including those with antimony, to create materials with tailored functionalities.

Fundamental Research Gaps and Motivations for Current Investigations

Despite decades of research into polyoxometalates, significant knowledge gaps remain, providing strong motivation for current investigations into compounds like this compound. A primary challenge in POM chemistry is understanding and controlling the stability and reactivity of these complex structures in different environments. researchgate.netfrontiersin.org The interplay between concentration, pH, and ionic strength can significantly influence the specific polyoxometalate species present in a solution. frontiersin.org

The motivation to incorporate antimony into the tungsten oxide framework stems from the desire to create materials with novel electronic and catalytic properties. The presence of antimony can introduce structural defects and alter the electronic band structure, potentially enhancing catalytic activity. smolecule.com Furthermore, a significant driver for the investigation of this compound, also known by the designation HPA-23 in pharmacological contexts, has been its potential as an antiviral agent. smolecule.comnih.gov This has spurred research into its interactions with biological systems and its mechanism of action. The quest for new materials with applications in catalysis, materials science, and medicine continues to fuel the exploration of this and related complex oxide systems. smolecule.comrsc.org

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound is broad, spanning fundamental chemistry, materials science, and potential biomedical applications. Researchers are focused on developing controlled synthesis methods to produce the compound with specific stoichiometries and structures. smolecule.com Key synthesis techniques include the ion exchange method, chemical precipitation, and solvothermal methods. smolecule.com

The significance of this research lies in the potential to develop new functional materials. In catalysis, these compounds are explored for their utility in petroleum refining and other chemical syntheses. smolecule.com In materials science, their unique electronic and optical properties are of interest for the development of advanced electronic components and sensors. rsc.orgnih.govelsevierpure.com The potential antiviral properties of specific formulations of this compound represent a significant area of investigation with the potential for high impact. smolecule.comnih.gov The study of this compound contributes to the broader understanding of structure-property relationships in complex inorganic solids, which is crucial for the rational design of new materials with desired functionalities.

Data and Properties of this compound

General Properties

| Property | Value/Description | References |

| Chemical Name | This compound | chemsrc.com |

| Synonyms | Ammonium tungsten antimonate (B1203111) hydroxide (B78521) oxide, HPA-23 | smolecule.comchemsrc.com |

| CAS Number | 59372-48-4 | chemsrc.com |

| Molecular Formula | Varies, e.g., (NH₄)ₓSbᵧW₂O₆₊ᵧ | smolecule.com |

Structural and Electronic Properties

| Property | Value/Description | References |

| Crystal System | Typically Cubic (Pyrochlore-related) | smolecule.com |

| Space Group | Fd3m (No. 227) for pyrochlore (B1171951) structures | smolecule.com |

| Tungsten Oxidation State | Typically +6 (W⁶⁺) | smolecule.com |

| Antimony Oxidation State | Can be +3 (Sb³⁺) or +5 (Sb⁵⁺) | smolecule.com |

| Key Structural Units | Corner-sharing WO₆ octahedra | smolecule.com |

Structure

2D Structure

Properties

CAS No. |

59372-48-4 |

|---|---|

Molecular Formula |

H4NO5SbW-6 |

Molecular Weight |

403.6 g/mol |

IUPAC Name |

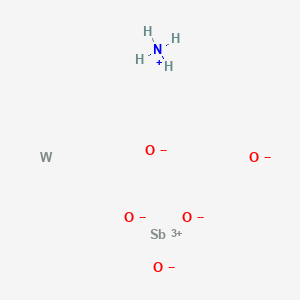

azanium;antimony(3+);oxygen(2-);tungsten |

InChI |

InChI=1S/H3N.5O.Sb.W/h1H3;;;;;;;/q;5*-2;+3;/p+1 |

InChI Key |

JVUIPFRSLYDCCX-UHFFFAOYSA-O |

SMILES |

[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[Sb+3].[W] |

Canonical SMILES |

[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[Sb+3].[W] |

Synonyms |

5-tungsto-2-antimoniate ammonium tungsten antimonate hydroxide oxide ammonium-5-tungsto-2-antimoniate HPA 23 HPA 39 HPA-23 |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium Antimony Tungsten Oxide Materials

Solution-Based Synthesis Approaches

Solution-based methods offer excellent control over the mixing of precursors at a molecular level, often leading to homogenous products with well-defined characteristics at lower temperatures compared to solid-state reactions.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal syntheses are widely employed techniques that involve chemical reactions in a closed system (an autoclave) using an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent at temperatures above its boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the desired product.

For ammonium (B1175870) antimony tungsten oxide and related tungsten bronzes, these methods are effective in producing highly crystalline structures. In a typical hydrothermal process, precursors such as sodium tungstate (B81510) (Na₂WO₄) and antimony trichloride (B1173362) (SbCl₃) are dissolved in deionized water. The pH is adjusted to over 10 with ammonium hydroxide (B78521) (NH₄OH) to stabilize the tungstate ions and prevent the premature precipitation of antimony oxides. The mixture is then heated in a Teflon-lined autoclave at temperatures ranging from 150°C to 200°C for 12 to 24 hours to yield the crystalline product.

Variations of this method can produce different morphologies. For instance, one-dimensional nanostructures of tungsten oxides, such as nanowires and nanorods, have been synthesized hydrothermally using structure-directing agents. researchgate.net A solvothermal route using pyridine (B92270) as the solvent has been successfully used to prepare hexagonal ammonium tungsten bronze ((NH₄)₀.₃₃WO₃) directly from monoclinic tungsten trioxide (WO₃) powder at 350°C. capes.gov.br

Table 1: Research Findings on Hydrothermal/Solvothermal Synthesis

| Precursors | Solvent | Temperature (°C) | Time (h) | Product | Reference |

|---|---|---|---|---|---|

| Sodium tungstate (Na₂WO₄), Antimony trichloride (SbCl₃), Ammonium hydroxide (NH₄OH) | Water | 150-200 | 12-24 | Ammonium antimony sodium tungsten oxide | |

| Tungsten hexachloride (WCl₆) | Ethanol/Water | 200 | 10 | Monoclinic W₁₈O₄₉ nanorods, Hexagonal WO₃ platelets | psu.edu |

| Monoclinic WO₃ powder | Pyridine | 350 | - | Hexagonal (NH₄)₀.₃₃WO₃ | capes.gov.br |

Co-precipitation and Controlled Precipitation Techniques

Precipitation methods involve the formation of a solid product from a solution by mixing solutions of the constituent metal ions under controlled conditions, such as pH, temperature, and stirring rate. smolecule.comisroset.org This technique is valued for its simplicity and scalability.

In the context of AATW, chemical precipitation is achieved by mixing solutions containing the necessary metal ions and adjusting the pH to induce the precipitation of the desired compound. smolecule.com For related tungsten oxides, controlled precipitation of a precursor like ammonium paratungstate with an acid, such as nitric acid, can yield nanostructures like nanoparticles or nanoplates depending on the reaction time. researchgate.net Another approach, termed "crash precipitation," involves the rapid addition of a precursor solution (e.g., ammonium paratungstate dissolved in concentrated hydrochloric acid) to water, resulting in the immediate precipitation of tungsten trioxide hydrate (B1144303) (WO₃·H₂O) nanoplatelets. google.comresearchgate.net Subsequent annealing of this precipitate yields crystalline tungsten oxide nanopowder. google.com

Table 2: Research Findings on Precipitation Synthesis

| Precursor(s) | Precipitating Agent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Ammonium paratungstate | Nitric acid | Varying stirring time | WO₃ nanoparticles/nanoplates | researchgate.net |

| Ammonium paratungstate, Hydrochloric acid | Water | Rapid addition ("crash precipitation") | WO₃·H₂O nanosized platelets | google.comresearchgate.net |

Ion Exchange Route Investigations

The ion exchange method is a sophisticated route primarily used for purification and the synthesis of high-purity compounds like ammonium paratungstate (APT), a key precursor for many tungsten products. smolecule.comammonium-paratungstate.combuffalotungsten.com This process typically involves passing a solution containing tungstate anions (e.g., sodium tungstate) through a column packed with an ion-exchange resin. google.comtungsten-powder.com

The process can be described in several steps:

Adsorption: A sodium tungstate solution is passed through a weakly basic anion exchange resin, which adsorbs the tungstate ions. google.com

Desorption: The resin is then treated with a desorption agent, such as an ammonium hydroxide solution, which releases the tungstate ions and forms an ammonium tungstate solution. ammonium-paratungstate.comgoogle.com

Crystallization: The resulting high-purity ammonium tungstate solution is then subjected to evaporation and crystallization to obtain ammonium paratungstate. ammonium-paratungstate.comgoogle.com

While this method is extensively documented for the synthesis of the APT precursor, the principle of exchanging cations can be applied to modify tungsten-based compounds. smolecule.comgoogle.com For instance, an electrolytic process using an anion exchange membrane can produce various ammonium tungstates by controlling the pH in the anodic compartment. google.com

Solution Combustion Synthesis (SCS) for Nanomaterial Preparation

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient, and straightforward method for producing a wide variety of nanomaterials, particularly metal oxides. rsc.orgnd.edu The process involves a self-sustaining exothermic reaction in a homogenous solution containing metal nitrates (oxidizers) and a fuel (e.g., urea, glycine, citric acid). acs.orgmdpi.com

The process begins with the preparation of an aqueous solution of the precursors. This solution is heated to evaporate excess water, forming a viscous gel. Upon reaching the ignition temperature, the gel undergoes a rapid, self-propagating combustion reaction that can generate very high temperatures for a short duration. acs.org This rapid heating and cooling cycle results in the formation of fine, often crystalline, nanopowders.

For tungsten oxides, microwave-assisted solution combustion has been used to synthesize WO₃ nanoparticles. acerp.ir In this variation, a solution containing a tungsten source, nitric acid, and a fuel like citric acid is heated to form a gel, which is then ignited in a microwave oven to complete the combustion reaction in seconds. acerp.ir The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion process and the characteristics of the final product. acerp.ir

Table 3: Research Findings on Solution Combustion Synthesis

| Oxidizer/Metal Source | Fuel | Synthesis Method | Product | Reference |

|---|---|---|---|---|

| Tungsten solution, Nitric acid | Citric acid, Oxalic acid, Glycine | Microwave-assisted SCS | WO₃ nanoparticles (monoclinic or amorphous) | acerp.ir |

Solid-State and Thermochemical Synthesis Routes

These methods involve the reaction of solid precursors at elevated temperatures to induce phase transformations, decompositions, or reactions that yield the desired compound.

High-Temperature Solid-State Reactions

High-temperature solid-state reaction, often involving calcination, is a traditional and straightforward method for preparing oxides from precursor salts. tungsten-oxide.com For the synthesis of tungsten oxides, the most common precursor is ammonium paratungstate (APT). buffalotungsten.comtungsten-powder.com

When APT is heated in the air, it undergoes a series of decomposition and phase transformation steps:

At approximately 240°C, APT converts to ammonium metatungstate (AMT). tungsten-powder.com

As the temperature increases to 300-350°C, an amorphous material known as ammonium tungsten bronze (ATB) is formed. tungsten-powder.com

At around 400°C, hexagonal WO₃ appears. tungsten-powder.com

By 500°C, the complete conversion to triclinic or monoclinic tungsten trioxide is typically achieved. tungsten-powder.comrsc.org

The final crystal phase and purity of the tungsten oxide are dependent on the calcination temperature, atmosphere, and the purity of the initial APT. tungsten-powder.com This method is widely used for the industrial production of tungsten oxides due to its simplicity and low cost. tungsten-oxide.com

Table 4: Thermal Decomposition of Ammonium Paratungstate (APT) in Air

| Temperature (°C) | Resulting Phase/Product | Reference |

|---|---|---|

| ≥ 240 | Ammonium Metatungstate (AMT) | tungsten-powder.com |

| 300 - 350 | Amorphous Ammonium Tungsten Bronze (ATB) | tungsten-powder.com |

| 400 | Hexagonal WO₃ | tungsten-powder.com |

| 500 | Triclinic/Monoclinic WO₃ | tungsten-powder.comrsc.org |

Thermal Decomposition Studies under Controlled Atmospheres

Thermal decomposition is a cornerstone in the synthesis of tungsten-based materials, often starting from ammonium tungstate salts like ammonium paratungstate (APT) or ammonium metatungstate (AMT). tungsten-powder.comresearchgate.net The process involves heating the precursor material in a controlled atmosphere to induce decomposition and the formation of the desired oxide.

The thermal decomposition of ammonium paratungstate, for instance, is a multi-step process. When heated, it first loses water molecules, followed by the release of ammonia (B1221849). The specific temperature ranges for these events are critical; for example, the conversion of APT to AMT can occur between 210°C and 265°C. tungsten-powder.com The decomposition of ammonium metatungstate in an inert atmosphere typically involves the release of crystal water between 25°C and 200°C, followed by the formation of an amorphous phase between 200°C and 380°C. From this amorphous phase, hexagonal tungsten trioxide (WO₃) forms between 380°C and 500°C, which then transforms into the more stable monoclinic WO₃ at temperatures between 500°C and 600°C. mdpi.com

When aiming to incorporate antimony, a co-decomposition of an antimony precursor along with the ammonium tungstate could be a viable strategy. The atmosphere under which the decomposition occurs plays a significant role. In an inert atmosphere like nitrogen, the process is driven purely by heat, whereas in an oxidizing atmosphere like air, the ammonia released can undergo combustion, which can affect the final product's stoichiometry and crystallinity.

Table 1: Thermal Decomposition Stages of Ammonium Metatungstate (AMT) in an Inert Atmosphere. mdpi.com

| Temperature Range (°C) | Process | Resulting Material |

| 25 - 200 | Release of crystal water | Dehydrated AMT |

| 200 - 380 | Formation of an amorphous phase | Amorphous intermediate |

| 380 - 500 | Crystallization | Hexagonal WO₃ |

| 500 - 600 | Phase transformation | Monoclinic WO₃ |

Hybrid and Advanced Thermochemical Methods

Hybrid and advanced thermochemical methods offer more sophisticated control over the composition and structure of the final material. These methods can be adapted to introduce antimony into the tungsten oxide matrix.

Sol-Gel Method: The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For antimony-tungsten systems, this could involve the hydrolysis and condensation of tungsten and antimony alkoxides or other suitable precursors. For instance, yellow tungsten oxide can be produced from ammonium paratungstate using a sol-gel method. yellow-tungsten-oxide.com A similar approach could incorporate an antimony precursor in the initial sol. The process generally involves creating a colloidal suspension (sol) that, through further processing, forms a gel. This gel is then dried and calcined to yield the final oxide material. The mild reaction conditions of the sol-gel method allow for a high degree of homogeneity. yellow-tungsten-oxide.com

Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures. They are particularly effective for synthesizing crystalline nanomaterials with controlled morphologies. For example, antimony tungstate (Sb₂WO₆) nanosheets have been successfully synthesized using a microwave hydrothermal method. mdpi.com This technique could be adapted to use ammonium-containing reactants to potentially form an ammonium antimony tungsten oxide precursor. Hydrothermal synthesis of tungsten oxide nanostructures has also been achieved using ammonium paratungstate as a precursor. researchgate.net

Coprecipitation: This method involves the simultaneous precipitation of two or more cations from a solution. To synthesize an antimony-tungsten oxide, a solution containing both antimony and tungsten ions could be treated with a precipitating agent, such as ammonia solution, to form a mixed hydroxide or other precursor precipitate. yellow-tungsten-oxide.com This precursor is then filtered, dried, and calcined to produce the final mixed-oxide material.

Thin Film and Nanostructure Fabrication Strategies

The fabrication of thin films and nanostructures of this compound materials is crucial for their application in electronics and sensors. While direct deposition of a quaternary compound is challenging, techniques for depositing doped or composite tungsten and antimony oxides are well-established.

Pulsed-Laser Deposition (PLD) Methodologies

Pulsed-Laser Deposition (PLD) is a physical vapor deposition technique that uses a high-power pulsed laser beam to ablate a target material, which then deposits as a thin film on a substrate. For producing antimony-tungsten oxide films, a composite target containing both antimony and tungsten oxides could be used. The composition of the resulting film is generally close to that of the target material. The background gas pressure and composition during deposition are critical parameters that can be tuned to control the film's stoichiometry and morphology. For instance, PLD has been used to deposit tungsten oxide thin films with morphologies ranging from compact to foam-like by controlling the background gas. mdpi.com The use of an ammonia-containing atmosphere could potentially lead to the incorporation of ammonium groups or nitrogen into the film.

Matrix-Assisted Pulsed-Laser Evaporation (MAPLE)

Matrix-Assisted Pulsed-Laser Evaporation (MAPLE) is a modified PLD technique suitable for depositing thin films of organic and polymeric materials, as well as nanocomposites. In the MAPLE process, a frozen target consisting of the material to be deposited dissolved or suspended in a volatile matrix is ablated. This gentle evaporation process minimizes damage to the deposited material. MAPLE has been successfully used to fabricate nanocomposites of tungsten trioxide and polypyrrole (WO₃/PPy) for ammonia sensing applications. nih.gov This technique could be adapted to deposit a pre-synthesized this compound powder dispersed in a suitable volatile matrix.

Chemical Vapor Deposition (CVD) Variations

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursors on a heated substrate to form a solid thin film. For antimony-tungsten oxide films, a CVD process could utilize volatile precursors for both antimony and tungsten, such as their respective chlorides or metal-organic compounds. researchgate.netufl.edu The introduction of ammonia gas during the deposition process can be used to incorporate nitrogen or to influence the film's growth and properties. nih.gov Aerosol-assisted CVD (AACVD) is a variation where precursors are delivered to the substrate via an aerosol, which can be advantageous for less volatile precursors.

Table 2: Comparison of Thin Film Deposition Techniques

| Technique | Precursors | Advantages | Potential for this compound |

| Pulsed-Laser Deposition (PLD) | Solid target (e.g., pressed powder of Sb₂O₃ and WO₃) | Stoichiometric transfer from target to substrate, good control over film thickness. | Feasible using a composite target. Ammonia in background gas could incorporate nitrogen. |

| Matrix-Assisted Pulsed-Laser Evaporation (MAPLE) | Material dissolved/suspended in a volatile matrix | Gentle deposition, suitable for organic and composite materials. | Can be used to deposit pre-synthesized powder of the target material. |

| Chemical Vapor Deposition (CVD) | Volatile metal-organic or halide compounds | High-quality, conformal films, scalable. | Requires suitable volatile precursors for both Sb and W. Ammonia can be used as a reactant gas. |

Morphological Control and Size-Specific Synthesis

The control of morphology and size is critical for tuning the properties of nanomaterials. For antimony-tungsten oxide systems, various strategies can be employed.

In hydrothermal and solvothermal synthesis, parameters such as reaction time, temperature, and the use of structure-directing agents can be manipulated to control the size and shape of the resulting nanoparticles. For example, the synthesis of antimony tungstate (Sb₂WO₆) nanosheets was achieved through a microwave hydrothermal method where the reaction time influenced the morphology. mdpi.com Similarly, in the hydrothermal synthesis of tungsten oxide nanostructures from ammonium paratungstate, the processing time can be adjusted to control the length and diameter of the resulting nanorods. researchgate.net

The use of surfactants or capping agents can also direct the growth of specific crystal facets and prevent agglomeration, leading to well-defined nanostructures. For instance, in the coprecipitation method for producing yellow tungsten oxide, a surfactant is used to control the particle characteristics. yellow-tungsten-oxide.com The sol-gel method also offers excellent control over particle size by adjusting the concentration of precursors, pH, and aging time.

Influence of Synthetic Parameters on Material Formation

The successful synthesis of a multi-component oxide like this compound hinges on the precise manipulation of several key experimental variables. These factors dictate the material's phase, crystallinity, morphology, and ultimately its functional properties.

Precursor Selection and Stoichiometric Ratios

The choice of starting materials is a fundamental determinant in the synthesis of complex oxides. For a ternary compound involving ammonium, antimony, and tungsten, the precursors must supply these elements in a reactive form.

Ammonium Precursors: Ammonium salts such as ammonium paratungstate or ammonium metatungstate are common sources for both ammonium and tungsten. google.comtungsten-powder.com The use of aqueous ammonia can also serve as a source of ammonium ions and to control pH. guidechem.com

Antimony Precursors: Antimony(III) chloride (SbCl₃) is a frequently used precursor for antimony. researchgate.net Other options could include various antimony alkoxides or carboxylates.

Tungsten Precursors: Besides ammonium tungstates, sodium tungstate (Na₂WO₄) is a common water-soluble precursor for tungsten. researchgate.net Tungsten hexacarbonyl (W(CO)₆) has also been used in non-aqueous synthesis routes. techconnect.org

The stoichiometric ratio of the precursors is critical in determining the final composition and crystal structure of the product. In the synthesis of related mixed-metal oxides, slight variations in the molar ratios of the metal precursors can lead to the formation of different phases or impurity inclusions. For instance, in the synthesis of antimony-doped tin oxide, the ratio of antimony to tin precursors directly influences the material's electrical properties. nih.gov Similarly, for this compound, the precise ratio of ammonium, antimony, and tungsten precursors would be essential to achieve the desired phase.

Interactive Data Table: Common Precursors for Related Oxide Synthesis

| Element | Precursor Compound | Common Synthetic Application |

| Ammonium | Ammonium Paratungstate | Source of ammonium and tungsten in tungsten oxide synthesis google.com |

| Aqueous Ammonia | pH control and ammonium source guidechem.com | |

| Antimony | Antimony(III) Chloride | Precursor for antimony oxides and mixed oxides researchgate.net |

| Tungsten | Sodium Tungstate | Water-soluble tungsten source for hydrothermal synthesis researchgate.net |

| Ammonium Metatungstate | Precursor for ammonium tungsten bronzes and oxides ctia.com.cn |

Reaction Temperature, Pressure, and Time Optimization

The temperature, pressure, and duration of the synthetic process are critical parameters that control the nucleation and growth of the crystalline material.

Temperature: The reaction temperature significantly affects the crystallinity and phase of the resulting oxide. For example, in the synthesis of tungsten oxide from ammonium tungstate precursors, annealing temperatures determine the final crystal structure, with transformations from amorphous to cubic and then to monoclinic phases occurring as the temperature increases. nih.gov Hydrothermal synthesis of ammonium trivanadate, a related ammonium-containing mixed metal oxide, shows that optimal crystal growth occurs at a gentle 140 °C. rsc.org Higher temperatures can lead to denser structures but also risk the decomposition of ammonium ions.

Pressure: In hydrothermal or solvothermal synthesis, pressure, often autogenous pressure developed by heating the solvent in a sealed autoclave, plays a crucial role. It allows for reaction temperatures above the solvent's boiling point, which can facilitate the dissolution of precursors and the crystallization of the product. For instance, a method for preparing ammonium tungstate from tungsten oxide utilizes a vapor pressure of 4–10 kg/cm ² in an autoclave. nih.gov

Time: The reaction time influences the completeness of the reaction and the size and morphology of the resulting particles. In the microwave-assisted hydrothermal synthesis of antimony tungstate (Sb₂WO₆), the heating time was found to be a key variable affecting the material's properties. mdpi.com Similarly, the dissolution of ammonium paratungstate in ammonia water is time-dependent, with longer times leading to complete dissolution. ctia.com.cn

Solvent Effects and pH Regulation

The choice of solvent and the pH of the reaction medium are crucial for controlling the hydrolysis and condensation reactions that lead to the formation of the oxide network.

Solvent: The solvent not only dissolves the precursors but can also influence the morphology of the final product. In the synthesis of tungsten oxide thin films from an ammonium tungstate precursor, the addition of glycerol (B35011) to the aqueous solution was found to modify the viscosity and surface tension, facilitating the growth of smoother films. nih.gov For non-aqueous routes, organic solvents would be employed, and their coordination ability can affect the reaction kinetics.

pH Regulation: The pH of the solution is a critical parameter, particularly in aqueous synthesis methods like sol-gel and hydrothermal processes. It governs the speciation of the metal ions and the rate of hydrolysis and condensation. For the synthesis of ammonium tungstate, the pH is carefully controlled to promote the crystallization of the desired product. guidechem.comchinatungsten.com In the synthesis of related heteropolytungstates containing antimony, the reactions are carried out in aqueous solutions at a controlled pH. acs.org The pH would also be critical for maintaining the stability of the ammonium ions in the structure.

Templating and Directing Agent Utilization

To control the porosity and morphology of the final material, templating or directing agents are often employed. These agents can be surfactants, polymers, or even small molecules that guide the formation of the inorganic network around them. After synthesis, the template is typically removed by calcination or solvent extraction, leaving behind a porous structure.

While no specific examples exist for this compound, in the synthesis of tungsten trioxide nanofibers, a eutectic mixture of choline (B1196258) chloride and hydrated NaCl has been used as a templating agent. google.com Similarly, polyvinyl alcohol or polyvinylpyrrolidone (B124986) have been used in the sol-gel preparation of tungsten oxide nanocrystals. ctia.com.cn In the hydrothermal synthesis of antimony-tin oxide nanoparticles, PVP and PVA have been used as capping agents to control particle growth and prevent agglomeration. nih.gov For a complex material like this compound, such agents could be instrumental in achieving a desired morphology, such as nanowires, nanotubes, or mesoporous structures.

Structural Elucidation and Crystallographic Analysis of Ammonium Antimony Tungsten Oxide Systems

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) stands as a fundamental and powerful technique for the structural characterization of crystalline materials like ammonium (B1175870) antimony tungsten oxide. By analyzing the diffraction pattern produced when X-rays interact with the material, detailed information about its crystal structure can be obtained.

The initial and most critical step in the analysis of a synthesized ammonium antimony tungsten oxide sample is the identification of the crystalline phases present and an assessment of their purity. The XRD pattern of a pure, single-phase material will exhibit a unique set of diffraction peaks at specific angles (2θ), which serve as a "fingerprint" for that particular crystal structure.

For instance, in the case of antimony oxide, a potential component or impurity, XRD patterns can distinguish between different phases such as the orthorhombic and cubic forms. researchgate.netresearchgate.net The presence of sharp, well-defined peaks in the XRD pattern of this compound would indicate a high degree of crystallinity. Conversely, the presence of additional peaks would suggest the existence of impurities or secondary phases. For example, in the synthesis of related mixed-metal oxides, XRD is used to confirm the formation of the desired phase and to identify any unreacted precursors or byproducts, such as Mn₂O₃ or Mn₃O₄ in manganese-zirconium oxides. rsc.org

The purity of the sample is critical, as even small amounts of impurities can significantly alter the material's properties. For example, studies on antimony oxide nanopowder have used XRD to confirm the high purity and single-phase nature of the synthesized material. researchgate.net

Once the phase has been identified, the precise dimensions of the unit cell—the basic repeating unit of the crystal structure—can be determined from the positions of the diffraction peaks. These dimensions are known as the lattice parameters (a, b, c, α, β, γ).

For this compound, which can adopt a pyrochlore (B1171951) structure, the lattice parameters are a key characteristic. The pyrochlore structure is typically cubic, with the space group Fd-3m. smolecule.com Refinement of the lattice parameters is performed using specialized software that fits the experimental diffraction pattern to a theoretical model. This process allows for very precise determination of the unit cell dimensions. For example, in studies of tungsten oxide-based materials, shifts in the diffraction peak positions can indicate changes in the lattice parameters due to factors like doping. spbstu.ru

A representative table of lattice parameters for a hypothetical pure-phase this compound with a cubic pyrochlore structure is presented below.

| Parameter | Value (Å) |

| a | 10.35 |

| b | 10.35 |

| c | 10.35 |

| α | 90° |

| β | 90° |

| γ | 90° |

| This is a hypothetical data table for illustrative purposes. |

The width of the diffraction peaks provides valuable information about the microstructure of the material, specifically the average size of the coherently scattering domains (crystallites) and the presence of microstrain within the crystal lattice. Broader peaks are generally indicative of smaller crystallite sizes and/or higher levels of strain.

The Scherrer equation is a common method used to estimate the crystallite size from the peak broadening. However, it is often necessary to separate the contributions of size and strain, which can be achieved using methods like the Williamson-Hall plot. For example, studies on tungsten oxide have shown that factors such as the introduction of graphene during synthesis can decrease the crystallite size and increase microstrain. researchgate.net Similarly, in Fe-doped WO₂.₇₂, an increase in the grain size was linked to a reduction in deformation and dislocation density. spbstu.ru

Below is an example of how crystallite size and microstrain data might be presented for this compound prepared under different conditions.

| Synthesis Condition | Crystallite Size (nm) | Microstrain (%) |

| Method A (Annealed at 400 °C) | 45 | 0.15 |

| Method B (Annealed at 600 °C) | 60 | 0.10 |

| This is a hypothetical data table for illustrative purposes. |

Rietveld refinement is a powerful technique that involves fitting the entire experimental XRD pattern with a calculated profile based on a structural model. This method goes beyond just determining lattice parameters and allows for the refinement of atomic positions within the unit cell, site occupancy factors (the fraction of a crystallographic site occupied by a particular atom), and thermal displacement parameters.

For a complex material like this compound, Rietveld refinement is essential for determining the precise locations of the ammonium, antimony, tungsten, and oxygen ions within the pyrochlore structure. lew.roresearchgate.net It can also quantify the distribution of antimony and tungsten atoms over the B-sites in the A₂B₂O₇ pyrochlore framework. This level of detail is critical for understanding the material's electronic and catalytic properties. smolecule.com The MAUD software is one program used for such refinements, allowing for the simultaneous analysis of both structural and microstructural parameters. lew.roresearchgate.net

A table summarizing the results of a hypothetical Rietveld refinement for this compound is shown below.

| Atom | Wyckoff Site | x | y | z | Occupancy |

| Sb | 16c | 0 | 0 | 0 | 0.5 |

| W | 16c | 0 | 0 | 0 | 0.5 |

| O(1) | 48f | 0.33 | 0.125 | 0.125 | 1.0 |

| O(2) | 8a | 0.125 | 0.125 | 0.125 | 1.0 |

| NH₄ | 8b | 0.375 | 0.375 | 0.375 | 1.0 |

| This is a hypothetical data table for illustrative purposes. |

In-situ and operando XRD studies involve collecting diffraction data while the material is subjected to changing conditions, such as temperature, pressure, or a reactive atmosphere. This allows for the direct observation of structural changes and phase transitions as they occur.

For this compound, in-situ XRD would be invaluable for studying its thermal stability and decomposition pathways. For example, the thermal decomposition of ammonium metatungstate has been shown to proceed through several steps, including dehydration, formation of an amorphous phase, and subsequent crystallization into different tungsten oxide phases. core.ac.uk Similarly, in-situ studies on ammonium nitrate (B79036) have revealed its complex phase transitions with temperature. mdpi.com By heating a sample of this compound and collecting XRD patterns at various temperatures, one could identify the temperatures at which phase transitions occur and the nature of the resulting phases. For instance, studies on the reduction of mixed manganese-zirconium oxides have utilized in-situ XRD to follow the changes in the material's structure under a hydrogen atmosphere. rsc.org This dynamic information is crucial for understanding the material's behavior in real-world applications.

Advanced Electron Diffraction Techniques

In addition to XRD, advanced electron diffraction techniques, often performed in a transmission electron microscope (TEM), can provide complementary and highly localized structural information. Techniques like selected area electron diffraction (SAED) and nanobeam diffraction can be used to determine the crystal structure of individual nanoparticles or even different regions within a single crystallite.

For complex oxide systems, electron diffraction can be particularly useful for identifying subtle structural features, such as superlattice ordering or diffuse scattering, which may not be readily apparent in powder XRD data. researchgate.net For example, large-angle tilting diffraction patterns have been used to confirm the face-centered cubic crystal structure of antimony oxide nanoparticles. researchgate.net These techniques are especially powerful for characterizing nanomaterials and understanding their growth mechanisms.

Selected Area Electron Diffraction (SAED) for Nanocrystalline Materials

Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystal structure of nanoscale materials. In the context of this compound, particularly in nanocrystalline or powdered forms, SAED provides crucial information about the atomic arrangement.

When a high-energy electron beam is directed onto a thin specimen of this compound, the electrons are diffracted by the periodic potential of the crystal lattice. This diffraction results in a pattern of spots or rings on a detector. The geometry and spacing of these diffraction spots are directly related to the crystal lattice parameters.

Detailed Research Findings:

For materials with a pyrochlore-type structure, as has been observed in related tungsten antimony acids, SAED patterns would be expected to exhibit diffraction spots corresponding to the Fd3m space group. vsu.ru The analysis of these patterns allows for the determination of lattice parameters and can confirm the crystalline nature of the synthesized nanoparticles. In instances of polycrystalline materials, SAED will produce a set of concentric rings, with the diameter of each ring corresponding to a specific lattice spacing (d-spacing) within the crystal structure.

Interactive Data Table: Representative SAED Data for a Hypothetical Pyrochlore-Type this compound

| Miller Indices (hkl) | d-spacing (Å) | Diffraction Ring Diameter (arbitrary units) |

| (222) | 3.01 | 3.32 |

| (400) | 2.61 | 3.83 |

| (440) | 1.84 | 5.43 |

| (622) | 1.57 | 6.37 |

| (444) | 1.51 | 6.62 |

Note: The data in this table is illustrative and based on typical values for pyrochlore structures. Actual experimental values may vary.

Electron Backscatter Diffraction (EBSD) for Grain Orientation

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique that provides crystallographic information about the microstructure of a polycrystalline material. oxinst.com It is particularly useful for characterizing the grain size, grain orientation, and texture of bulk this compound samples.

The technique involves scanning a focused electron beam across the surface of a tilted sample. At each point, the diffracted electrons form a "Kikuchi pattern" on a fluorescent screen. This pattern is unique to the crystal structure and orientation at that specific point. By automatically indexing these patterns, a map of the crystallographic orientation across the sample surface can be generated. oxinst.comscispace.com

Detailed Research Findings:

For sintered pellets or thin films of this compound, EBSD can reveal critical information about the material's processing and its potential anisotropic properties. For instance, it can identify the presence of preferred crystallographic orientations (texture) that may arise from synthesis conditions. The analysis of grain boundaries, including their type (low-angle or high-angle) and distribution, is also possible. This information is crucial for understanding mechanical and electrical properties. While specific EBSD studies on this compound are not widely reported, the technique's application to other oxide systems demonstrates its capability to elucidate microstructural features. researchgate.netsciencesconf.org

Neutron Diffraction Studies for Light Element Localization

Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. A key advantage of neutron diffraction over X-ray diffraction is its ability to accurately locate light elements, such as hydrogen, in the presence of heavy elements like tungsten and antimony. This makes it an indispensable tool for studying this compound.

The ammonium ion (NH₄⁺) contains four hydrogen atoms. The scattering of neutrons by atomic nuclei is a nuclear process and does not depend on the number of electrons. Therefore, the scattering cross-section of hydrogen (or more commonly, its isotope deuterium, which is often used to reduce incoherent scattering) is significant, allowing for its precise localization within the crystal lattice.

Detailed Research Findings:

Structural Correlations with Synthesis Conditions and Compositional Variations

The crystal structure and microstructure of this compound are highly dependent on the synthesis conditions and the stoichiometry of the precursors. Variations in parameters such as temperature, pH, reaction time, and the molar ratios of ammonium, antimony, and tungsten sources can lead to different phases, crystallite sizes, and morphologies.

Detailed Research Findings:

For instance, in the hydrothermal synthesis of related antimony-tungsten oxides, the temperature and the molar ratio of antimony to tungsten have been shown to be critical factors in controlling the final product. A 1:1 molar ratio of Sb:W is often optimal for achieving stoichiometric incorporation into the desired crystal structure. Similarly, the concentration of the ammonium source and the pH of the reaction medium would be expected to play a significant role in the formation of this compound.

Changes in the composition, such as the Sb/W ratio, can lead to the formation of different crystal structures or the introduction of secondary phases. For example, in tungsten antimony acids, variations in the tungsten content have been shown to directly impact the lattice parameters of the resulting pyrochlore structure. vsu.ru Techniques like X-ray diffraction (XRD) are essential for tracking these structural changes as a function of synthesis parameters. Rietveld refinement of the XRD data can provide quantitative information on phase purity and lattice parameters.

Interactive Data Table: Hypothetical Correlation of Synthesis Parameters with Structural Outcomes for this compound

| Synthesis Temperature (°C) | Sb:W Molar Ratio | Resulting Crystal Phase | Average Crystallite Size (nm) |

| 120 | 1:1 | Pyrochlore | 50 |

| 180 | 1:1 | Pyrochlore | 100 |

| 180 | 1:0.5 | Pyrochlore with Sb₂O₃ impurities | 80 |

| 180 | 0.5:1 | Pyrochlore with WO₃ impurities | 90 |

Note: This table presents a hypothetical scenario to illustrate the potential impact of synthesis conditions on the structural properties of this compound.

Advanced Spectroscopic and Microscopic Characterization of Ammonium Antimony Tungsten Oxide

Vibrational Spectroscopy

Infrared (IR) Absorption Spectroscopy for Functional Group Identification

Infrared (IR) absorption spectroscopy is instrumental in identifying the specific functional groups present in ammonium (B1175870) antimony tungsten oxide. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds.

Key IR absorption bands for AASWO and related compounds are indicative of their structural integrity. For instance, the presence of W–O–W and Sb–O bonds are confirmed by characteristic bands in the regions of 800–950 cm⁻¹ and 450–600 cm⁻¹, respectively. The ammonium ion (NH₄⁺) also exhibits distinct IR absorption bands, typically a broad band in the 2414-3868 cm⁻¹ region and a bending vibration around 1414 cm⁻¹. niscpr.res.in The presence of O-H bending vibrations, often from water of hydration, can be observed around 1615 cm⁻¹. niscpr.res.in

A comprehensive table of characteristic IR absorptions for functional groups commonly found in such oxide materials is provided below.

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Ammonium ion) | 3300-3500 | Stretching |

| O-H (Alcohol, Water) | 3400-3650 | Stretching (Broad) |

| C-H | 2850-2960 | Stretching |

| C=O | 1670-1780 | Stretching |

| W-O-W | 800-950 | Stretching |

| Sb-O | 450-600 | Stretching |

| O-H | 1615 | Bending |

| N-H (Ammonium ion) | 1414 | Bending |

This table provides a general overview of IR absorption ranges. The exact position of the peaks can be influenced by the specific chemical environment within the compound. libretexts.orgpressbooks.pub

Raman Spectroscopy for Molecular Vibrations and Lattice Dynamics

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations and lattice dynamics, particularly for non-polar bonds and symmetric stretching modes. This technique relies on the inelastic scattering of monochromatic light.

In the study of AASWO, Raman spectroscopy is crucial for confirming the presence of specific polyoxotungstate units. For example, the intense band observed at 941 cm⁻¹ is characteristic of the symmetric stretching vibration (υ1) of the WO₆ unit, while a band around 929 cm⁻¹ can be assigned to terminal W-O vibrations. niscpr.res.in The presence of lattice modes, which are vibrations of the crystal lattice as a whole, can be observed at lower frequencies, typically below 200 cm⁻¹. researchgate.net The evolution of these low-frequency peaks can indicate phase transitions within the material. researchgate.net Anomalous lattice vibrations in some tungsten-based materials have been attributed to the formation of tungsten chains, leading to structurally one-dimensional characteristics. rsc.org

Electronic and Core-Level Spectroscopy

Electronic and core-level spectroscopy techniques provide insights into the electronic structure, elemental composition, and oxidation states of the constituent elements in ammonium antimony tungsten oxide.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

For AASWO, XPS is essential for validating the oxidation states of tungsten and antimony. Tungsten can exist in various oxidation states (e.g., W⁶⁺, W⁵⁺, W⁴⁺), and XPS can distinguish between them by analyzing the binding energies of the W 4f core level electrons. thermofisher.comresearchgate.net The W 4f region typically shows well-separated spin-orbit components (W 4f₇/₂ and W 4f₅/₂). For instance, W⁶⁺ in WO₃ is characterized by a W 4f₇/₂ peak at approximately 36.1 eV. thermofisher.comresearchgate.net Lower binding energies are indicative of reduced tungsten species. researchgate.net Similarly, XPS can be used to determine the Sb³⁺/Sb⁵⁺ ratio.

The following table summarizes typical binding energies for different chemical states of tungsten:

| Chemical State | W 4f₇/₂ Binding Energy (eV) |

| W metal | 31.6 |

| WO₂ | 33.1 |

| WO₃ (W⁶⁺) | 36.1 |

| W⁵⁺ states | ~34.5 |

| W⁴⁺ states | ~33.5 |

Binding energies can be influenced by the chemical environment and the use of a charge reference, such as the adventitious C 1s peak at 284.8 eV. thermofisher.comresearchgate.net

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environment

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic environment of a specific element within a material. It does not require long-range crystalline order, making it suitable for both crystalline and amorphous materials. ornl.gov XAFS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. ornl.govaps.org The position of the absorption edge is sensitive to the oxidation state of the element. researchgate.net For instance, in antimony oxides, electronic transitions from the Sb 2s level to unoccupied p-like states are influenced by the Sb valence state. researchgate.net

EXAFS provides quantitative information about the local structure, including the coordination number and bond distances of the nearest neighbors. aps.orgresearchgate.net This is achieved by analyzing the oscillations in the absorption coefficient above the absorption edge, which arise from the interference between the outgoing and backscattered photoelectron waves. ornl.govaps.org In complex oxides like AASWO, EXAFS can reveal distortions in the coordination polyhedra, such as the NbO₆ octahedra in some niobium-containing minerals, which may not be apparent from diffraction techniques that provide an average crystal structure. copernicus.org

UV-Visible Spectroscopy for Electronic Transitions and Band Structure Research

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions occurring within a material by measuring its absorption of ultraviolet and visible light. uzh.ch This technique is particularly useful for studying the electronic band structure and determining the optical band gap of semiconductor materials.

In the context of AASWO and related tungsten oxides, UV-Vis spectroscopy reveals information about ligand-to-metal charge transfer (LMCT) transitions. lehigh.edu The energy of these transitions, and consequently the absorption edge, is influenced by the coordination environment of the metal ions. For example, a correlation has been found between the edge energy and the number of bridging W-O-W bonds. lehigh.eduresearchgate.net The band gap of materials like antimony oxide can be engineered by doping with tungsten trioxide, leading to a reduction in the band gap and enhanced visible-light absorption. The band gap of tungsten oxide (WO₃) itself is typically in the range of 2.6-3.0 eV, allowing for visible-light absorption. samipubco.com

The types of electronic transitions that can occur include σ → σ, n → σ, π → π, and n → π transitions, with the latter two being more common in unsaturated systems. uzh.chyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, ¹H and ¹⁸³W NMR would be particularly insightful.

¹H NMR: Proton NMR can provide information about the ammonium (NH₄⁺) ions within the structure. Magic Angle Spinning (MAS) NMR studies on related ammonium tungsten bronzes ((NH₄)ₓWO₃) have been used to investigate the dynamics and location of the ammonium cations within the tungsten oxide lattice. rsc.org A ¹H MAS NMR study of this compound would be expected to show signals corresponding to the ammonium ions. The chemical shift and linewidth of this signal would be sensitive to the local environment, including the proximity to antimony and tungsten atoms and the degree of motional freedom of the ammonium ion within the crystal lattice. For instance, a study on the synthesis of ammonium tungsten bronzes utilized ¹H-NMR to understand reaction mechanisms, highlighting the utility of this technique. rsc.orgjeol.com

¹⁸³W NMR: The ¹⁸³W nucleus, although having low sensitivity, is an NMR-active isotope (spin 1/2) that can provide direct information about the tungsten environment. arxiv.org In polyoxotungstates, ¹⁸³W NMR is used to study the structure of complex clusters. arxiv.org For this compound, which may adopt a pyrochlore-type structure with a framework of corner-sharing WO₆ octahedra, ¹⁸³W NMR could confirm the local coordination and connectivity of the tungsten centers. wikipedia.org The chemical shift would be indicative of the oxidation state (typically W⁶⁺) and the coordination geometry.

| Nucleus | Typical Information Obtained | Expected Observations for this compound |

| ¹H | Location and dynamics of protons (in NH₄⁺) | A signal corresponding to ammonium ions, with chemical shift and linewidth sensitive to the local crystalline environment and cation motion. |

| ¹⁸³W | Tungsten coordination environment and oxidation state | Signals characteristic of octahedrally coordinated W⁶⁺ within the oxide framework. |

Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques are indispensable for visualizing the morphology, internal structure, and elemental distribution of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface topography. For this compound, which is typically synthesized as a powder, SEM analysis would reveal the size, shape, and aggregation of the crystalline particles. ammonium-metatungstate.comtungsten-powder.comtungsten-oxide.com Based on studies of related materials like ammonium metatungstate and various tungsten oxides, the morphology can range from ball-shaped particles to more irregular or plate-like structures, depending on the synthesis conditions. ammonium-metatungstate.comtungsten-powder.comtungsten-oxide.comyellow-tungsten-oxide.comspbstu.ru An SEM micrograph of this compound would be crucial for understanding the material's texture and porosity, which are important properties for applications such as catalysis.

Transmission Electron Microscopy (TEM) provides information about the internal structure of a material. By transmitting electrons through a thin specimen, TEM can reveal details about particle size, shape, and crystallinity. For this compound, TEM images would complement SEM data by showing the internal features of the crystallites. researchgate.netresearchgate.net Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can be used to determine the crystalline nature of the material and to identify the crystal structure, which is expected to be related to the pyrochlore (B1171951) family. researchgate.net Studies on antimony nanowires have demonstrated the power of TEM in confirming their single-crystal nature and cylindrical shape. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct visualization of the crystallographic lattice of a material. In the case of this compound, HRTEM would enable the imaging of the atomic planes within the crystal structure. researchgate.net This technique can be used to confirm the pyrochlore-type arrangement of the atoms and to identify any crystalline defects, such as dislocations or stacking faults. The inter-planar distances measured from HRTEM images can be correlated with X-ray diffraction data to provide a comprehensive understanding of the crystal structure. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX or EDS), often performed in conjunction with SEM or TEM, is a technique for elemental analysis. wikipedia.orgoxinst.com By detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can identify the constituent elements and their relative abundance. For this compound, EDX analysis would confirm the presence of nitrogen (from the ammonium group), antimony, tungsten, and oxygen. jeol.com Furthermore, EDX elemental mapping can provide a visual representation of the spatial distribution of these elements within the sample, demonstrating their homogeneous incorporation into the material's structure. jeol.comnih.govyoutube.com This is particularly important for confirming the formation of a true ternary oxide rather than a mixture of binary oxides.

| Technique | Information Obtained | Expected Findings for this compound |

| SEM | Surface morphology, particle size, and shape | Crystalline particles with a specific habit (e.g., cubic, spherical) depending on synthesis. |

| TEM | Internal structure, crystallinity, particle size | Confirmation of crystallinity and internal structure, with SAED patterns indicating a pyrochlore-type lattice. |

| HRTEM | Lattice imaging, crystal defects | Visualization of atomic planes, confirming the crystal structure and identifying any imperfections. |

| EDX | Elemental composition and distribution | Presence of N, Sb, W, and O, with elemental maps showing a homogeneous distribution. |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature.

For this compound, a TGA/DTA analysis would provide valuable information about its thermal stability and decomposition pathway. Based on studies of related compounds like ammonium paratungstate and ammonium metatungstate, the decomposition is expected to occur in several stages. aps.orgaps.orgresearchgate.netresearchgate.net The initial weight loss at lower temperatures (typically below 200°C) would correspond to the release of adsorbed or crystal water. Subsequent weight loss at higher temperatures would be associated with the decomposition of the ammonium ions, releasing ammonia (B1221849) (NH₃) and water. aps.orgresearchgate.netresearchgate.net The DTA/DSC curve would indicate whether these decomposition steps are endothermic or exothermic. At even higher temperatures, phase transitions of the resulting antimony tungsten oxide may occur. The final product upon heating to a sufficiently high temperature in air would likely be a mixed antimony-tungsten oxide. aps.orgresearchgate.net

Typical Thermal Decomposition Stages (Inferred from Related Compounds):

| Temperature Range (°C) | Event | Associated Technique Observation |

| < 200 | Dehydration | Weight loss in TGA, endothermic peak in DTA/DSC. |

| 200 - 400 | Decomposition of NH₄⁺ | Significant weight loss in TGA due to release of NH₃ and H₂O, endothermic/exothermic peaks in DTA/DSC. |

| > 400 | Phase transitions/Crystallization | Peaks in DTA/DSC with minimal or no weight loss in TGA, indicating crystallization of the resulting mixed oxide. |

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis is a cornerstone technique for understanding the thermal stability and decomposition pathway of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a complex oxide like this compound, TGA would reveal a multi-stage decomposition process.

Based on the behavior of related compounds, the decomposition of this compound would likely proceed through the following general stages:

Dehydration: The initial weight loss at lower temperatures, typically below 200°C, corresponds to the removal of adsorbed and crystalline water molecules.

Deammoniation: As the temperature increases, typically in the range of 180°C to 380°C, ammonia is released from the compound. researchgate.net This is a critical step in the transformation of the ammonium salt into a mixed metal oxide. In an air atmosphere, the released ammonia may undergo catalytic oxidation, which would be observed in the corresponding DSC curve as an exothermic event. core.ac.uk

Oxide Formation: Following the loss of water and ammonia, the remaining antimony and tungsten species would undergo further transformations and crystallize into a mixed metal oxide. The precise nature and stoichiometry of the resulting oxide would depend on the initial composition and the atmospheric conditions.

The TGA data can be presented in a table summarizing the temperature ranges and corresponding mass losses for each decomposition step.

Table 1: Illustrative TGA Decomposition Stages for an Ammonium-Containing Mixed Oxide

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |

| Dehydration | 25 - 200 | Variable | H₂O |

| Deammoniation & Initial Oxide Formation | 200 - 380 | Variable | NH₃, H₂O |

| Final Oxide Crystallization | > 380 | Minimal | - |

Note: This table is illustrative and based on the decomposition of related ammonium tungstate (B81510) compounds. researchgate.net The specific values for this compound would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal events such as phase transitions, melting, crystallization, and chemical reactions, providing complementary information to TGA.

For this compound, a DSC curve would display a series of endothermic and exothermic peaks corresponding to the decomposition events identified by TGA and other phase changes.

Endothermic Peaks: The initial endothermic peaks would correspond to the energy required for dehydration and the breaking of bonds to release ammonia.

Exothermic Peaks: Exothermic events could be observed due to several phenomena. In an oxidizing atmosphere like air, the combustion of evolved ammonia would produce a distinct exothermic peak. core.ac.uk Furthermore, the crystallization of the final mixed antimony-tungsten oxide from an amorphous intermediate is typically an exothermic process. researchgate.net Phase transitions within the crystalline oxide at higher temperatures would also be visible as either endothermic or exothermic peaks. researchgate.net

The glass transition temperature (Tg) is another important parameter that can be determined by DSC, particularly if the material forms an amorphous or glassy phase during its thermal processing. researchgate.net

Table 2: Potential Thermal Events in the DSC Analysis of this compound

| Temperature Range (°C) | Thermal Event | Type | Associated Process |

| 30 - 200 | Endotherm | Endothermic | Desorption of water researchgate.net |

| 230 - 360 | Endotherm | Endothermic | Release of ammonia and water researchgate.net |

| 360 - 505 | Exotherm | Exothermic | Crystalline transformation of tungsten oxide researchgate.net |

| > 500 | Exotherm | Exothermic | Crystallization of final mixed oxide researchgate.net |

Note: This table is a hypothetical representation based on data for related ammonium tungstate compounds. researchgate.netresearchgate.net The actual thermal events and their corresponding temperatures for this compound would require experimental DSC analysis.

By combining TGA and DSC, a comprehensive thermal profile of this compound can be established, providing crucial insights into its stability, decomposition mechanism, and the formation of the final mixed oxide material.

Computational and Theoretical Investigations of Ammonium Antimony Tungsten Oxide

First-Principles Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a cornerstone of computational materials science, providing a framework to investigate the electronic structure and properties of materials from the fundamental laws of quantum mechanics. For ammonium (B1175870) antimony tungsten oxide, DFT calculations offer a pathway to elucidate its electronic nature, structural stability, surface characteristics, and the impact of defects.

First-principles calculations based on DFT are instrumental in determining the electronic band structure and density of states (DOS) of ammonium antimony tungsten oxide. While direct DFT studies on this specific quaternary compound are not extensively documented in public literature, insights can be drawn from theoretical investigations of its constituent oxides, namely tungsten trioxide (WO₃) and antimony oxides, as well as related doped systems.

Theoretical studies on various polymorphs of WO₃ reveal that it is a semiconductor with a band gap that is sensitive to its crystal structure. scispace.com DFT calculations, often employing functionals like the Generalized Gradient Approximation (GGA), have been used to compute the band structure of monoclinic, tetragonal, orthorhombic, and cubic phases of WO₃. scispace.comfugus-ijsgs.com.ng These studies consistently show that the valence band maximum is primarily composed of O 2p orbitals, while the conduction band minimum is dominated by W 5d orbitals. fugus-ijsgs.com.ng The calculated band gap values for WO₃ typically range from 1.0 eV to 3.0 eV, with the variation depending on the crystal symmetry and the computational approach. scispace.com For instance, the monoclinic phase of WO₃, which is stable at room temperature, is predicted to have a direct band gap. scispace.com

The introduction of antimony and ammonium ions into the tungsten oxide framework is expected to significantly modify the electronic structure. The presence of antimony would introduce new electronic states, and the ammonium cation (NH₄⁺) can act as a dopant. chemrxiv.org DFT simulations on methylammonium-doped tungsten oxide nanocrystals have shown that the incorporation of organic cations can impart a metallic character to the material by increasing the concentration of charge carriers near the Fermi level. chemrxiv.org Similarly, the ammonium ion in this compound would likely introduce states within the band gap or modify the band edges, thereby influencing the material's conductivity and optical properties.

Table 1: Representative Theoretical Band Gap Values for WO₃ Polymorphs

| Crystal System | Space Group | Calculated Band Gap (eV) | Band Gap Type |

| Monoclinic | P2₁/n | ~2.03 | Direct |

| Cubic | Pm3m | ~0.67 | Indirect |

| Orthorhombic | Pnma | - | - |

| Tetragonal | P4/nmm | - | - |

Atomistic simulations using DFT are pivotal for predicting the stable crystal structures and assessing the thermodynamic stability of materials. For this compound, these simulations would involve constructing plausible atomic models and then performing geometry optimization to find the lowest energy configuration. The stability of the predicted structure can be further evaluated by calculating its formation energy.

Theoretical studies on tungsten trioxide have extensively explored its various polymorphic structures, such as monoclinic, triclinic, and hexagonal phases. materialsmodeling.orgcam.ac.ukarxiv.org DFT calculations have been successful in predicting the relative stabilities of these phases and understanding the structural transitions that occur with temperature changes. materialsmodeling.orgarxiv.org For instance, first-principles calculations have shown that the monoclinic P2₁/c space group is a likely ground state for WO₃. materialsproject.org

In the case of this compound, the complexity increases due to the presence of multiple cations. The antimony and ammonium ions can substitute tungsten ions or reside in interstitial sites within the tungsten oxide framework. DFT-based structural relaxations would be essential to determine the preferred crystallographic sites for Sb and NH₄⁺ and the resulting lattice distortions. The calculated lattice parameters from such simulations can be directly compared with experimental data from techniques like X-ray diffraction to validate the theoretical model.

The surface acidity of a metal oxide is a critical parameter for its application in catalysis. DFT calculations can provide fundamental insights into the nature and strength of acidic sites on the surface of this compound. This is typically achieved by simulating the adsorption of probe molecules, such as ammonia (B1221849) (NH₃), onto the material's surface.

Theoretical investigations on the interaction of ammonia with pure and tungsten-doped ceria surfaces have demonstrated the utility of this approach. researchgate.net These studies show that ammonia can adsorb onto both Lewis acid sites (electron-pair acceptors, typically coordinatively unsaturated metal cations) and Brønsted acid sites (proton donors). researchgate.net The binding energy of the probe molecule, calculated using DFT, serves as a descriptor for the acid site strength. researchgate.net

For this compound, the surface would present a variety of potential adsorption sites, including tungsten, antimony, and ammonium ions, as well as different types of oxygen atoms (e.g., bridging and terminal). DFT calculations could be employed to:

Identify the most stable surface terminations.

Determine the preferred adsorption sites for ammonia.

Calculate the adsorption energies to quantify the Lewis and Brønsted acidity.

Analyze the charge transfer and changes in the electronic structure upon adsorption to understand the nature of the interaction.

Studies on related systems suggest that the presence of dopants like tungsten can significantly enhance the Brønsted acidity. researchgate.net It is plausible that the interplay between antimony and the ammonium groups in this compound could lead to a unique distribution of acidic sites with varying strengths.

Point defects, such as oxygen vacancies, are often present in metal oxides and can profoundly influence their electronic and catalytic properties. DFT calculations are a powerful tool to study the formation, stability, and electronic impact of these defects.

In tungsten trioxide, oxygen vacancies are known to be the most abundant type of defect and are responsible for its intrinsic n-type semiconductor behavior. researchgate.net DFT studies have shown that the formation of a neutral oxygen vacancy leads to the partial filling of the conduction band, with the excess electrons localizing on the neighboring tungsten atoms, effectively reducing them from W⁶⁺ to W⁵⁺. researchgate.net The formation energy of oxygen vacancies is also found to be anisotropic, depending on the specific W-O-W bond direction in the crystal lattice. researchgate.net

For this compound, the defect chemistry would be more complex. DFT calculations could be used to investigate:

The formation energies of oxygen vacancies at different sites (e.g., near a tungsten ion versus an antimony ion).

The charge state of the vacancies (neutral, singly, or doubly ionized).

The effect of oxygen vacancies on the local atomic and electronic structure, including the potential for the formation of color centers.

The interaction between oxygen vacancies and the ammonium cations.

Understanding the defect chemistry is crucial for controlling the material's properties, as defects can act as active sites for chemical reactions or as charge trapping centers that affect electronic transport.

DFT calculations can predict the vibrational frequencies and modes of a material, which can be directly correlated with experimental spectroscopic techniques like infrared (IR) and Raman spectroscopy. This correlation provides a powerful method for interpreting experimental spectra and validating theoretical structural models.

Quantum chemical simulations have been successfully used to analyze the vibrational spectra of materials like antimony(III) oxide. researchgate.net By calculating the vibrational frequencies of a model cluster or a periodic supercell, researchers can assign the observed IR and Raman bands to specific atomic motions, such as stretching and bending modes of the metal-oxygen bonds. researchgate.net

For this compound, DFT-based vibrational analysis would be particularly valuable for:

Assigning the vibrational modes associated with the W-O and Sb-O bonds in the oxide framework.

Identifying the characteristic vibrational modes of the ammonium cation (N-H stretching and bending) within the crystal lattice.

Understanding how the interaction between the ammonium ion and the metal oxide framework affects the vibrational frequencies.

Providing a theoretical basis for interpreting experimental IR and Raman spectra of the compound.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for studying the static properties of materials at zero Kelvin, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of atoms and molecules at finite temperatures. In ab initio MD, the forces on the atoms are calculated "on the fly" using DFT, providing a highly accurate description of the atomic motion.

For this compound, MD simulations can provide insights into several dynamic processes:

Structural Phase Transitions: By simulating the system at different temperatures, MD can be used to study temperature-induced phase transitions and changes in the crystal structure. researchgate.netbohrium.com

Ionic Diffusion: MD simulations can track the trajectories of individual ions over time, allowing for the calculation of diffusion coefficients. This would be particularly relevant for understanding the mobility of the ammonium cations within the crystal lattice, which could be important for applications in ion exchange or as a solid electrolyte.

Thermal Stability: MD can be used to assess the thermal stability of the compound by observing its structural integrity at elevated temperatures. This can help to predict decomposition pathways and temperatures.

Surface Dynamics: MD simulations of the material's surface can reveal the dynamic behavior of surface atoms and adsorbed species, providing a more realistic picture of catalytic processes than static calculations alone.

Ab initio MD simulations have been used to study the temperature-dependent microstructural evolution of hexagonal WO₃, providing a deeper understanding of its structural properties at finite temperatures. researchgate.netbohrium.com Similar investigations on this compound would be invaluable for understanding its behavior under realistic operating conditions.

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic modeling is a powerful tool for understanding the stability and formation of complex materials like this compound. By calculating the thermodynamic properties of the compound and its constituent elements and phases, it is possible to predict the conditions under which the compound is stable and to construct phase diagrams.

Detailed research into the thermodynamic modeling of this compound is not extensively available in public literature, likely due to the compound's complexity. However, the principles of thermodynamic modeling for multicomponent oxide systems are well-established. researchgate.netnih.govmdpi.com Such modeling for this compound would involve the assessment of the Gibbs free energy of formation for the compound from its constituent oxides (e.g., (NH₄)₂O, Sb₂O₃/Sb₂O₅, and WO₃) and other potential competing phases.